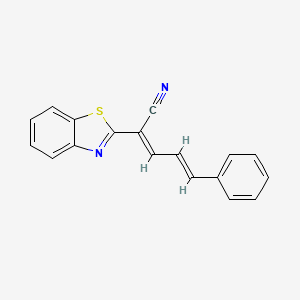

(2E,4E)-2-(1,3-benzothiazol-2-yl)-5-phenylpenta-2,4-dienenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

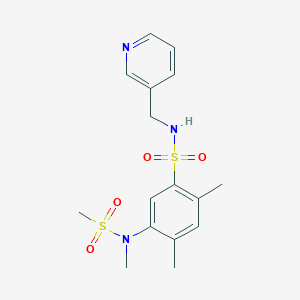

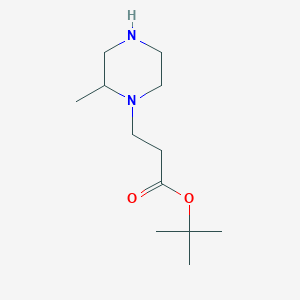

“(2E,4E)-2-(1,3-benzothiazol-2-yl)-5-phenylpenta-2,4-dienenitrile” is a chemical compound with the molecular formula C18H12N2S . It has an average mass of 288.366 Da and a monoisotopic mass of 288.072113 Da .

Synthesis Analysis

Benzothiazoles, such as “this compound”, have played a significant role in biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The most commonly used method for the synthesis of benzothiazole derivatives is the condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance .Molecular Structure Analysis

The molecular structure of “this compound” involves a benzene ring fused to a thiazole ring . This structure is a representative class of sulfur-containing heterocycles .Chemical Reactions Analysis

The development of synthetic processes for benzothiazoles is one of the most significant problems facing researchers . Recent advances in the synthesis of benzothiazole compounds related to green chemistry involve the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .Applications De Recherche Scientifique

Piezochromic Fluorescence Behavior

One study focused on the modulation of piezochromic fluorescence behavior through structural changes in related molecules. This research is significant in materials science, particularly in developing materials with pressure-sensitive luminescent properties. It highlights the potential of benzothiazole derivatives in creating advanced materials for sensors and displays (Tao Man et al., 2019).

Organic Synthesis and Heterocycles

In organic chemistry, the benzothiazole moiety has been utilized for synthesizing various heterocyclic compounds. A study demonstrated the use of benzothiazole derivatives for creating new molecules with potential applications in pharmaceuticals and materials science (M. Zaki et al., 2006).

Photophysics and Cation Complexation

Another application involves the study of substituted 1,5-diphenyl-3-benzothiazol-2-yl-Δ2-pyrazolines. These compounds have been investigated for their photophysical properties and their ability to complex with metal ions, suggesting applications in developing fluorescent sensors for metal ions (K. Rurack et al., 2000).

pH Sensing and AIEgen

Benzothiazole-based molecules have been designed for pH sensing applications. These molecules exhibit aggregation-induced emission (AIE) characteristics, making them suitable for detecting pH fluctuations in biological and environmental samples. Their precise response to physiological pH changes underscores their utility in biosensing and diagnostic applications (Kai Li et al., 2018).

Electroluminescence in Organic Devices

Benzothiazole derivatives have been evaluated as emitters in organic electroluminescent devices. Research in this area explores the potential of these compounds in the development of organic light-emitting diodes (OLEDs), contributing to the advancement of display and lighting technologies (T. J. Chow et al., 2002).

Antimicrobial Agents

Some studies have explored the antimicrobial potential of benzothiazole derivatives. These compounds have shown efficacy against various bacterial and fungal strains, indicating their usefulness in developing new antimicrobial agents (D. Bikobo et al., 2017).

Orientations Futures

The future development trend and prospect of the synthesis of benzothiazoles were anticipated in the review paper . Benzothiazoles have played a more and more important role in biochemistry and medicinal chemistry in the past few decades . The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .

Propriétés

IUPAC Name |

(2E,4E)-2-(1,3-benzothiazol-2-yl)-5-phenylpenta-2,4-dienenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2S/c19-13-15(10-6-9-14-7-2-1-3-8-14)18-20-16-11-4-5-12-17(16)21-18/h1-12H/b9-6+,15-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJVPGPPLKOGEJ-UJHPFZFGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=C(C#N)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C(\C#N)/C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorobenzyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2551523.png)

![2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2551524.png)

![4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2551535.png)

![N-(2,4-difluorophenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetamide](/img/structure/B2551536.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2551540.png)

![ethyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B2551543.png)